![molecular formula C9H8N2O2 B1589493 Methyl imidazo[1,5-a]pyridine-6-carboxylate CAS No. 139183-89-4](/img/structure/B1589493.png)
Methyl imidazo[1,5-a]pyridine-6-carboxylate
Overview
Description
Methyl imidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C9H8N2O2. It is part of the imidazo[1,5-a]pyridine family, which is known for its significant role in various pharmaceutical and agrochemical applications . This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, and a carboxylate ester group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl imidazo[1,5-a]pyridine-6-carboxylate typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the cyclocondensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. Another approach involves the oxidative cyclization of N-alkylated 2-aminopyridines with aldehydes in the presence of oxidizing agents .
Industrial Production Methods: Industrial production methods for this compound often utilize multi-step synthesis processes that ensure high yield and purity. These methods may involve the use of catalysts and controlled reaction environments to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl imidazo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,5-a]pyridines, which can have different functional groups depending on the reagents used .
Scientific Research Applications
Medicinal Chemistry
MIPC has been extensively studied for its potential as a precursor in drug development:
- Antimicrobial Activity : MIPC and its derivatives have shown promising results against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). A notable derivative exhibited a minimum inhibitory concentration (MIC) of 0.03 to 5.0 μM against Mtb H37Rv strains, indicating its potential in combating antibiotic resistance .
- Anticancer Properties : Research has demonstrated that MIPC derivatives possess significant anticancer activity. For instance, imidazo-PBD conjugates derived from MIPC showed IC₅₀ values as low as 2 μM against breast cancer cell lines (MCF-7), with mechanisms involving DNA binding and apoptosis induction .
Biological Applications
The biological activities of MIPC extend beyond antimicrobial and anticancer effects:
- Mechanism of Action : MIPC interacts with specific molecular targets, inhibiting enzymes or receptors essential for microbial survival or cancer cell proliferation. This interaction leads to therapeutic effects, making it a valuable compound in pharmacological studies.
Industrial Applications
In addition to its pharmaceutical potential, MIPC is utilized in agrochemicals and materials science:
- Agrochemical Development : The compound serves as a building block for developing new agrochemicals that can enhance crop protection and yield .
- Materials Science : MIPC is being explored for its luminescent properties in optoelectronic devices and sensors, showcasing its versatility beyond traditional chemical applications .
Antimicrobial Efficacy
A study highlighted that derivatives of MIPC exhibited significant activity against both replicating and non-replicating forms of Mtb. The most potent compound achieved an MIC of 0.004 μM without cytotoxicity to human cell lines, demonstrating the compound's therapeutic potential against resistant bacterial strains.
Antitumor Potential
In another investigation focusing on breast cancer models using MIPC derivatives, compounds were shown to inhibit cell proliferation significantly at submicromolar concentrations. Structural modifications were emphasized as critical for enhancing antitumor efficacy .
Mechanism of Action
The mechanism of action of methyl imidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry, particularly as antituberculosis agents.
Imidazo[4,5-b]pyridine: Used in the development of drugs like ambien and miroprofen.
Imidazo[4,5-c]pyridine: Another isomeric form with potential pharmaceutical applications.
Uniqueness: Methyl imidazo[1,5-a]pyridine-6-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Biological Activity
Methyl imidazo[1,5-a]pyridine-6-carboxylate (MIPC) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a synthesis of recent research findings.
MIPC has a molecular formula of C₉H₈N₂O₂ and is part of the imidazo[1,5-a]pyridine family, known for its significant role in pharmaceutical applications. Its structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of MIPC, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, compounds related to MIPC have shown promising minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains . These findings suggest that MIPC and its derivatives could be valuable in addressing the growing issue of antibiotic resistance.
Table 1: Antimicrobial Activity of MIPC Derivatives
Compound | MIC (μM) | Target Pathogen |
---|---|---|
MIPC | 0.03-5.0 | Mycobacterium tuberculosis |
2,7-dimethyl derivative | 0.004 | Mycobacterium bovis BCG |
Anticancer Activity
MIPC has also been evaluated for its anticancer properties. A series of novel imidazo[1,5-a]pyridine-PBD conjugates were synthesized and tested against breast cancer cell lines (MCF-7). These compounds exhibited significant antitumor activity, with some inducing G2/M phase cell cycle arrest and apoptosis in cancer cells . The mechanisms involved include enhanced DNA binding ability and the upregulation of proteins associated with apoptosis, such as p53 and γ-H2AX.
Table 2: Anticancer Activity of MIPC Derivatives
Compound | Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|---|
Imidazo-PBD Conjugate | MCF-7 | 2 | DNA binding, apoptosis induction |
Compound 13g | MCF-7 | 4 | G2/M phase arrest |
The biological activity of MIPC is attributed to its interaction with specific molecular targets. In the context of antimicrobial activity, it may inhibit essential enzymes involved in bacterial metabolism. For anticancer effects, MIPC derivatives have been shown to bind to DNA's minor groove, disrupting normal cellular functions and promoting cell death .
Case Studies
- Antimicrobial Efficacy : A study reported that certain imidazo[1,2-a]pyridine derivatives exhibited significant activity against both replicating and non-replicating forms of Mtb. The most potent compound from this series had an MIC of 0.004 μM without notable cytotoxicity against human cell lines .
- Antitumor Potential : In another investigation focusing on breast cancer models, compounds derived from MIPC were shown to significantly inhibit cell proliferation at submicromolar concentrations. The study emphasized the importance of structural modifications in enhancing antitumor efficacy .
Properties
IUPAC Name |
methyl imidazo[1,5-a]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-8-4-10-6-11(8)5-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBQQJSSJDOSKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=NC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440997 | |
Record name | Methyl imidazo[1,5-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139183-89-4 | |
Record name | Methyl imidazo[1,5-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl imidazo[1,5-a]pyridine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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